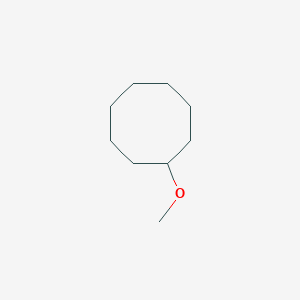
Methoxycyclooctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxycyclooctane is an organic compound with the molecular formula C9H18O It is a derivative of cyclooctane, where a methoxy group (-OCH3) is attached to the cyclooctane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclooctane, methoxy- typically involves the methoxylation of cyclooctane. One common method is the reaction of cyclooctane with methanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of cyclooctane, methoxy- may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as sulfuric acid or other strong acids are commonly used to promote the methoxylation reaction. The process is typically carried out in large reactors with precise control over temperature and pressure to optimize the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Methoxycyclooctane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclooctane derivatives with different functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: this compound can be converted to cyclooctanone or cyclooctanoic acid.
Reduction: The compound can be reduced to cyclooctanol.
Substitution: Various substituted cyclooctane derivatives can be formed depending on the nucleophile used.
Applications De Recherche Scientifique
Methoxycyclooctane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving membrane permeability and interactions due to its amphiphilic nature.
Industry: Used in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of cyclooctane, methoxy- involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s reactivity and binding properties. These interactions can influence the compound’s behavior in biological systems and its effectiveness in industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclooctane: The parent compound without the methoxy group.
Cyclooctanol: A hydroxyl derivative of cyclooctane.
Cyclooctanone: A ketone derivative of cyclooctane.
Uniqueness
Methoxycyclooctane is unique due to the presence of the methoxy group, which imparts different chemical and physical properties compared to its analogs. The methoxy group increases the compound’s polarity and can enhance its solubility in polar solvents. Additionally, the methoxy group can participate in various chemical reactions, making cyclooctane, methoxy- a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
13213-32-6 |
|---|---|
Formule moléculaire |
C9H18O |
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
methoxycyclooctane |
InChI |
InChI=1S/C9H18O/c1-10-9-7-5-3-2-4-6-8-9/h9H,2-8H2,1H3 |
Clé InChI |
FEBQZXLIAIUGGQ-UHFFFAOYSA-N |
SMILES |
COC1CCCCCCC1 |
SMILES canonique |
COC1CCCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















